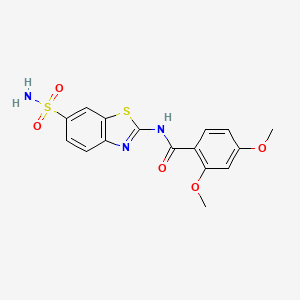

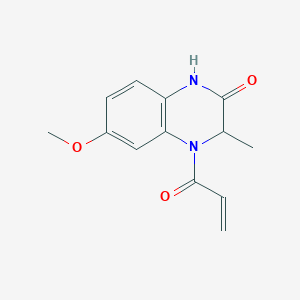

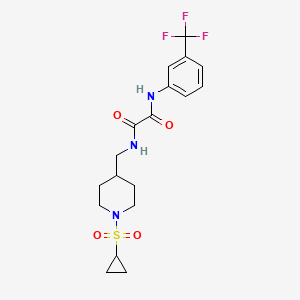

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide” is a compound that has been mentioned in the context of inhibiting fascin activity . Fascin is a protein involved in cell motility and structures that form cellular protrusions. Inhibiting fascin could have implications in treating conditions or disorders mediated by fascin activity .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Compounds with furan-2-carboxamide moieties have been synthesized through various methods, indicating their potential utility in chemical synthesis and the development of new materials. For instance, Aleksandrov et al. (2017) discussed the synthesis and reactivity of compounds containing furan-2-carboxamide, focusing on electrophilic substitution reactions Aleksandrov & El’chaninov, 2017.

Molecular Characterization and Biological Activity

The molecular and electronic structures of thiazole-based heterocyclic amides, including furan-2-carboxamide derivatives, have been investigated for their antimicrobial activities, showing potential for pharmacological applications. Cakmak et al. (2022) characterized the structure of a thiazole-based heterocyclic amide and evaluated its antimicrobial activity, suggesting the potential of such compounds in medical applications Cakmak et al., 2022.

DNA Binding and Molecular Recognition

Compounds containing furan carboxamides have been incorporated into DNA-binding scaffolds, demonstrating excellent stabilization of duplex DNA and potential for molecular recognition. Muzikar et al. (2011) explored the use of a furan amino acid in the scaffold of a DNA-binding hairpin polyamide, highlighting the potential for DNA targeting Muzikar et al., 2011.

Neuroinflammation Imaging

In the field of neurology, compounds with furan-2-carboxamide structures have been investigated for imaging neuroinflammation, such as in the development of PET radiotracers for microglia targeting. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, demonstrating the compound's utility in imaging reactive microglia and neuroinflammation Horti et al., 2019.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Furan carboxamides, a class of compounds to which this molecule belongs, have been studied for their photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .

Result of Action

Compounds with similar structures, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities .

Action Environment

Furan carboxamides have been studied for their photodegradation reactions, indicating that light exposure could potentially influence their stability and activity .

Propiedades

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-10-4-6-11(7-5-10)19-13(16-17-18-19)9-15-14(20)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLADHJFOPHIGGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2407118.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2407119.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2407124.png)

![4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2407126.png)

![N-(2-chloro-4-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide](/img/structure/B2407128.png)

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4R,5S,6S)-2-[[(1S,3R,4S,4aR,8aR)-4-[(3S)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-methylpent-4-enyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalen-1-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2407134.png)